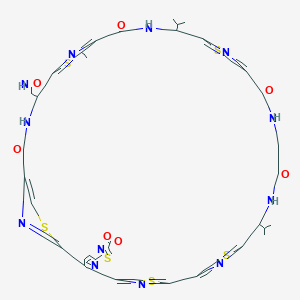
4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
The compound “(4-Hydrazinophenyl)acetonitrile” is a hydrazine derivative . It’s a white crystalline solid, soluble in water and organic solvents. It’s used in a variety of biochemical and physiological studies.
Synthesis Analysis
In the preparation of zolmitriptan, a compound used for the treatment of migraine, the reduction of the diazonium salt to (5)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one is performed in a more concentrated mixture .
Molecular Structure Analysis
The molecular weight of (4-hydrazinylphenyl)arsonic acid is calculated to be 232.06886 g/mol . The 4-hydrazinylphenyl benzoate molecule contains a total of 30 bond(s) including 18 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic) and 1 N hydrazine(s) .
Chemical Reactions Analysis
The synthesis pathway for (4-hydrazinylphenyl)hydrazine dihydrochloride involves the reaction of 4-nitroaniline with hydrazine hydrate to form 4-aminophenylhydrazine.
Physical And Chemical Properties Analysis
(4-Hydrazinophenyl)acetonitrile has a density of 1.2±0.1 g/cm³, a boiling point of 347.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitory Potential
4-(4-hydrazinylphenyl)-4H-1,2,4-triazole derivatives have been investigated for their potential as cholinesterase inhibitors. This research explores their enzymatic potential, revealing significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).
Corrosion Inhibition
Studies have also focused on the use of 4H-1,2,4-triazole derivatives for corrosion inhibition, particularly in protecting mild steel surfaces in acidic environments. The derivatives show a high efficiency in preventing corrosion, potentially beneficial for industrial applications (Bentiss et al., 2007).
Antibacterial and Antifungal Activity
Synthesized 4-substituted-5-aryl-1,2,4-triazoles exhibit significant antibacterial and antifungal properties. These compounds have shown effectiveness against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Colanceska-Ragenovic et al., 2001).
Anti-proliferative Activity
Research has also been conducted on the anti-proliferative effects of 1,2,4-triazole derivatives. These compounds have demonstrated notable activity against various cancer cell lines, suggesting their potential in developing anticancer therapies (Ali et al., 2022).
Antitubercular and Antimicrobial Properties
1,2,4-Triazole derivatives have shown promising antitubercular and antimicrobial activities. These compounds have been effective against Mycobacterium tuberculosis and various other bacteria and fungi, reinforcing their potential in treating infectious diseases (Patel et al., 2010).
Synthesis and Applications in Drug Development
The synthesis of 1,2,4-triazole derivatives has been a subject of research, with an emphasis on developing new drugs exhibiting diverse biological activities. This includes studies on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the versatility of these compounds in pharmaceutical development (Ferreira et al., 2013).
Eigenschaften
IUPAC Name |
[4-(1,2,4-triazol-4-yl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13/h1-6,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKIYTFDNJHIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409044 | |
| Record name | 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydrazinylphenyl)-4H-1,2,4-triazole | |
CAS RN |
154594-16-8 | |
| Record name | 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154594-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)


